molecular formula C19H23N5O3 B13451516 Trimetrexate-d9

Trimetrexate-d9

カタログ番号: B13451516
分子量: 378.5 g/mol
InChIキー: NOYPYLRCIDNJJB-WVZRYRIDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trimetrexate-d9 is a deuterated form of trimetrexate, a quinazoline derivative and a potent inhibitor of the enzyme dihydrofolate reductase. This compound is primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia in immunocompromised patients, including those with acquired immunodeficiency syndrome. It is also being investigated for its efficacy as an antineoplastic agent and as an antiparasitic agent .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trimetrexate-d9 involves the incorporation of deuterium atoms into the trimetrexate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

化学反応の分析

Types of Reactions

Trimetrexate-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further modified to enhance their pharmacological properties .

科学的研究の応用

Trimetrexate-d9 has a wide range of scientific research applications, including:

作用機序

Trimetrexate-d9 exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for the synthesis of thymidylate, purines, and certain amino acids. By inhibiting dihydrofolate reductase, this compound disrupts DNA synthesis and cellular replication, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain parasites .

類似化合物との比較

Similar Compounds

    Methotrexate: A classical folate antagonist used in the treatment of various cancers and autoimmune diseases.

    Pemetrexed: Another antifolate drug used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

    Raltitrexed: An antifolate drug used in the treatment of colorectal cancer

Uniqueness

Trimetrexate-d9 is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. This can lead to improved efficacy and reduced toxicity in clinical applications .

特性

分子式

C19H23N5O3

分子量

378.5 g/mol

IUPAC名

5-methyl-6-[[3,4,5-tris(trideuteriomethoxy)anilino]methyl]quinazoline-2,4-diamine

InChI

InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i2D3,3D3,4D3

InChIキー

NOYPYLRCIDNJJB-WVZRYRIDSA-N

異性体SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])NCC2=C(C3=C(C=C2)N=C(N=C3N)N)C

正規SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。